molecular formula C19H19ClN2 B584851 8-Dechloro-10-chloro Desloratadine CAS No. 1346600-61-0

8-Dechloro-10-chloro Desloratadine

Cat. No.: B584851
CAS No.: 1346600-61-0
M. Wt: 310.825
InChI Key: WJPZKJWIORQGMT-UHFFFAOYSA-N
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Description

8-Dechloro-10-chloro Desloratadine is a metabolite of Loratadine, a nonsedating-type histamine H1-receptor antagonist used to treat allergies. This compound is part of the tricyclic antihistamine family and is known for its selective and peripheral H1-antagonist action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 8-Dechloro-10-chloro Desloratadine involves the hydrolysis of Loratadine. This process typically uses hydrochloric acid followed by neutralization with sodium hydroxide and extraction with dichloromethane . Another method involves treating Loratadine with a base in a suitable solvent under reflux conditions to prepare Desloratadine acetate, which can then be converted to this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods ensure high purity and yield through optimized reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 8-Dechloro-10-chloro Desloratadine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen substitution reactions can occur using reagents like sodium iodide in acetone.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds .

Scientific Research Applications

8-Dechloro-10-chloro Desloratadine has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the determination of desloratadine and its impurities.

    Biology: Studied for its effects on embryoid body development in in vitro gastrulation models.

    Medicine: Investigated for its potential use in treating various cancers, including lung cancer and glioblastoma.

    Industry: Utilized in the pharmaceutical industry for the development of antihistamine drugs.

Comparison with Similar Compounds

    Desloratadine: The parent compound, known for its potent antihistamine effects.

    Loratadine: A nonsedating antihistamine used to treat allergies.

    Cetirizine: Another second-generation antihistamine with similar uses.

Uniqueness: 8-Dechloro-10-chloro Desloratadine is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound, Desloratadine .

Properties

IUPAC Name

15-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2/c20-16-5-1-3-13-6-7-15-4-2-10-22-19(15)18(17(13)16)14-8-11-21-12-9-14/h1-5,10,21H,6-9,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPZKJWIORQGMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=C3CCNCC3)C4=C1C=CC=C4Cl)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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